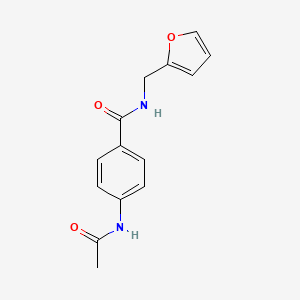

![molecular formula C20H25N3O2 B5502406 N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5502406.png)

N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-4-(3-hydroxy-3-methylbutyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions and the use of selective inhibitors or catalysts. For instance, Zhou et al. (2008) described the design, synthesis, and biological evaluation of a structurally related compound, emphasizing the importance of isotype-selective inhibitors in achieving desired outcomes (Zhou et al., 2008). This approach could be relevant for synthesizing N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-4-(3-hydroxy-3-methylbutyl)benzamide, suggesting a pathway that involves selective inhibition of specific enzymes or chemical functions to achieve the final product.

Molecular Structure Analysis

The analysis of molecular structures involves techniques such as X-ray crystallography and NMR spectroscopy. Studies like those conducted by Browne et al. (1981), which focused on the Bischler-Napieralski reaction to synthesize and determine the structure of related compounds, highlight the importance of these techniques in confirming the molecular configuration (Browne et al., 1981). These methodologies can provide detailed insights into the spatial arrangement of atoms within N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-4-(3-hydroxy-3-methylbutyl)benzamide, facilitating a deeper understanding of its chemical behavior.

Chemical Reactions and Properties

The chemical reactions and properties of complex organic molecules can be influenced by their structure and functional groups. Research on similar compounds, such as the study by Okuda et al. (2012), which examined the reactions of related N-heterocyclic compounds with hydroxylamine hydrochloride, provides valuable insights into the reactivity and potential chemical transformations of N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-4-(3-hydroxy-3-methylbutyl)benzamide (Okuda et al., 2012). Understanding these reactions is crucial for predicting how the compound interacts with other chemicals and for developing applications based on its reactivity.

Physical Properties Analysis

The physical properties of a compound, including its melting point, solubility, and crystalline structure, are essential for its practical application. These properties can be determined using a variety of analytical techniques. The research on similar compounds provides a foundation for understanding how the unique structure of N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-4-(3-hydroxy-3-methylbutyl)benzamide might influence its physical characteristics and how these properties can be analyzed and optimized for specific uses.

Chemical Properties Analysis

The chemical properties of organic compounds, such as acidity, basicity, and reactivity towards various reagents, are influenced by their molecular structure. Studies that explore the synthesis and characterization of related compounds, such as the work by Gangjee et al. (2005), offer insights into the methodologies for analyzing these properties and predicting the behavior of N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-4-(3-hydroxy-3-methylbutyl)benzamide under different chemical conditions (Gangjee et al., 2005).

Wissenschaftliche Forschungsanwendungen

Histone Deacetylase Inhibition for Anticancer Therapy

Compounds structurally related to N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-4-(3-hydroxy-3-methylbutyl)benzamide have been investigated for their role as histone deacetylase (HDAC) inhibitors. For example, the discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) highlights the synthesis and biological evaluation of isotype-selective HDAC inhibitors. These compounds show promise in blocking cancer cell proliferation, inducing histone acetylation, and promoting cell-cycle arrest and apoptosis, demonstrating significant antitumor activity and potential as anticancer drugs (Zhou et al., 2008).

Metabolic Pathways in Antineoplastic Therapy

The metabolism of compounds like flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia (CML) patients has been explored to understand the main metabolic pathways in humans after oral administration. This research identifies the parent drug and its main metabolites, shedding light on the drug's metabolic profile, which is crucial for optimizing therapeutic efficacy and reducing toxicity (Gong et al., 2010).

Synthesis and Biological Activities of Novel Analogues

The synthesis of novel analogues, such as 5-deaza analogues of aminopterin and folic acid, showcases the chemical innovation in creating compounds with enhanced biological activities. These compounds demonstrate significant anticancer activity, illustrating the potential of structurally related compounds to N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-4-(3-hydroxy-3-methylbutyl)benzamide in therapeutic applications (Su et al., 1986).

Advanced Analytical Techniques for Quality Control

The development of nonaqueous capillary electrophoretic separation techniques for compounds like imatinib mesylate and related substances demonstrates the importance of advanced analytical methods in ensuring the quality and purity of pharmaceutical compounds. These techniques contribute to the rigorous quality control necessary for the safe and effective use of medication (Ye et al., 2012).

Wirkmechanismus

Eigenschaften

IUPAC Name |

N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-4-(3-hydroxy-3-methylbutyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O2/c1-20(2,25)11-10-14-6-8-15(9-7-14)19(24)22-13-18-21-12-16-4-3-5-17(16)23-18/h6-9,12,25H,3-5,10-11,13H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKCKGCSXKAHKSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC1=CC=C(C=C1)C(=O)NCC2=NC=C3CCCC3=N2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-4-(3-hydroxy-3-methylbutyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

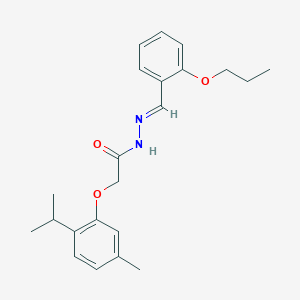

![methyl 4-[(3-oxo-6,7,8,9-tetrahydro-3H-imidazo[1,2-a]azepin-2(5H)-ylidene)methyl]benzoate](/img/structure/B5502332.png)

![4-[(2-chlorobenzyl)oxy]-3-methoxybenzaldehyde oxime](/img/structure/B5502334.png)

![rel-(1S,5R)-3-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonane dihydrochloride](/img/structure/B5502337.png)

![1-benzyl-N-{2-methoxy-5-[(methylamino)carbonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B5502354.png)

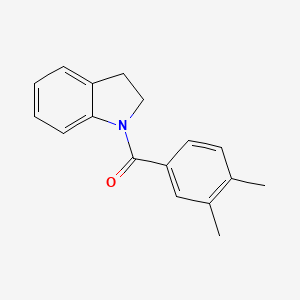

![1-(1,2-dimethyl-1H-indol-3-yl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5502362.png)

![5-acetyl-1'-[5-(methoxymethyl)-2-furoyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5502373.png)

![4-isopropyl-1-oxa-4,9-diazaspiro[5.5]undecane-2,3-dione hydrochloride](/img/structure/B5502383.png)

![5,5-dimethyl-3-(2-nitrophenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5502384.png)

![N-{3-[(4-fluorobenzyl)thio]-1,2,4-thiadiazol-5-yl}-2-furamide](/img/structure/B5502394.png)

![1-{2-[2-(1H-imidazol-1-yl)ethoxy]-3-methoxybenzyl}-3-azepanamine dihydrochloride](/img/structure/B5502401.png)

![N-[(3-phenyl-1,4-benzodioxin-2-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5502420.png)